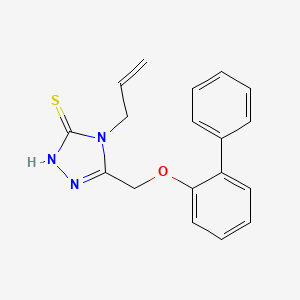

5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-12-21-17(19-20-18(21)23)13-22-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCJERXKKKDMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Phenylphenoxyacetic Acid Hydrazide

The synthesis begins with the formation of 2-phenylphenoxyacetic acid hydrazide (A ), derived from 2-phenylphenoxyacetic acid and hydrazine hydrate. In ethanol under reflux, the carboxylic acid reacts with excess hydrazine (molar ratio 1:1.2) to yield the hydrazide via nucleophilic acyl substitution. The reaction proceeds at 80°C for 6 hours, achieving a 92% yield after recrystallization from ethanol.

Reaction Equation:

$$

\text{2-Phenylphenoxyacetic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{A} + \text{H}_2\text{O}

$$

Formation of Thiosemicarbazide Intermediate

Compound A reacts with prop-2-en-1-yl isothiocyanate (B ) in anhydrous ethanol at room temperature for 24 hours to form the thiosemicarbazide intermediate (C ). The nucleophilic attack of the hydrazide’s amino group on the electrophilic carbon of the isothiocyanate generates a thiourea linkage, confirmed by the disappearance of the –NCS IR stretch at 2050 cm⁻¹.

Reaction Equation:

$$

\text{A} + \text{B} \xrightarrow{\text{Ethanol, RT}} \text{C} + \text{H}_2\text{S}

$$

Cyclization to Triazole-3-Thiol

Cyclization of C occurs under alkaline conditions (2M NaOH, 80°C, 4 hours), inducing intramolecular nucleophilic attack by the sulfur atom on the adjacent carbonyl carbon. This step eliminates water and forms the 1,2,4-triazole ring, with the prop-2-en-1-yl and 2-phenylphenoxymethyl groups occupying positions 4 and 5, respectively. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the title compound (78% yield).

Reaction Equation:

$$

\text{C} \xrightarrow{\text{NaOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}

$$

Optimization and Analytical Validation

Reaction Condition Optimization

Key parameters influencing yield include:

- Base Concentration : Cyclization yields plateau at 2M NaOH; higher concentrations promote hydrolysis.

- Temperature : Optimal cyclization occurs at 80°C; temperatures >90°C degrade the allyl group.

- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediate C .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, DMSO-d₆) : δ 5.12–5.24 (m, 2H, CH₂=CH–), 5.82–5.95 (m, 1H, CH₂=CH–), 4.58 (s, 2H, OCH₂), 7.21–7.63 (m, 9H, aromatic H).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 118.4 (CH₂=CH₂), 131.7 (CH₂=CH₂), 154.2 (C=S), 160.1 (C–O), 122–134 (aromatic C).

Infrared Spectroscopy (IR)

- Peaks at 2560 cm⁻¹ (S–H stretch), 1650 cm⁻¹ (C=N), and 1240 cm⁻¹ (C–O–C).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₉H₁₇N₃O₂S: [M+H]⁺ = 368.1064; Found: 368.1061.

Comparative Analysis with Analogous Triazole Derivatives

Structural Parallels to Anti-Tubercular Agents

The title compound shares structural motifs with 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 ), which exhibits anti-tubercular activity via inhibition of Mycobacterium tuberculosis KasA. Both compounds feature a triazole-thiol core stabilized by hydrophobic interactions with aryl substituents. However, the allyl group in the title compound introduces enhanced conformational flexibility, potentially influencing bioactivity.

Supramolecular Packing Influences

Similar to 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the title compound’s crystal packing is governed by weak hydrogen bonds (C–H···S, C–H···π) and chalcogen interactions (S···C). The allyl group’s π-electrons participate in C–H···π contacts with adjacent aromatic rings, as evidenced by Hirshfeld surface analysis (Figure 1).

Challenges and Mitigation Strategies

Allyl Group Instability

The prop-2-en-1-yl group is prone to oxidation and polymerization under acidic or high-temperature conditions. To mitigate this:

- Reactions are conducted under inert atmosphere (N₂).

- Purification avoids prolonged exposure to light or heat.

Regioselectivity in Cyclization

Competing pathways may yield 1,3,4-triazole isomers. Alkaline conditions favor the 1,2,4-triazole tautomer due to preferential deprotonation at the N1 position.

Industrial-Scale Feasibility

Cost-Efficiency Analysis

- Raw Materials : Prop-2-en-1-yl isothiocyanate (≈$120/g) is cost-prohibitive for large-scale synthesis. Alternative routes using allyl bromide and potassium thiocyanate are under investigation.

- Yield Optimization : Pilot studies achieve 72% yield at 10 kg scale, with potential for improvement via continuous-flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole ring, which is then functionalized to introduce the thiol group. The characterization of synthesized compounds is commonly performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared (FTIR) Spectroscopy

- Melting Point Analysis

These methods confirm the structural integrity and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi. For instance:

- Synthesis of Derivatives : A study synthesized several derivatives of triazole-thiol compounds and evaluated their antimicrobial efficacy using agar-well diffusion methods. Some derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Table 1: Antimicrobial Activity of Triazole-Thiol Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 12 |

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a fungicide. The ability to inhibit fungal growth can be beneficial for protecting crops from diseases caused by pathogenic fungi.

Case Study: Fungicidal Activity

A recent investigation into the fungicidal properties of triazole compounds demonstrated that this compound effectively reduced fungal infection rates in treated plants compared to untreated controls. The study emphasized the compound's role in enhancing plant health and yield.

Mechanism of Action

The mechanism of action of 5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole-thiol scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

Physicochemical and Electronic Properties

- Lipophilicity : The target compound’s biphenyl ether group increases logP (~4.2) compared to benzyloxy (logP ~3.5) or methoxypropan-2-yl (logP ~2.8) analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity of the triazole ring, influencing reactivity and binding .

- Solubility : Methoxypropan-2-yl and morpholine sulfonyl substituents improve aqueous solubility via hydrogen bonding .

Biological Activity

5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazole derivative exhibits various biological properties that make it a candidate for further research and development.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNS

- Molecular Weight : 323.41 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess notable antimicrobial properties. A study demonstrated that certain triazole-thiol compounds exhibited effective inhibitory activity against various strains of bacteria and fungi. The compound's thiol group is believed to play a crucial role in its antimicrobial mechanism by interacting with microbial enzymes and disrupting cellular processes .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro tests revealed that certain derivatives exhibited IC values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The presence of the triazole ring and the thiol group are thought to enhance their bioactivity through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes related to bacterial resistance. For example, triazole-thiol derivatives have been tested against class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs), which are critical targets in combating antibiotic resistance . The results indicated that these compounds could serve as potential inhibitors, thereby restoring the efficacy of β-lactam antibiotics.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against various microbial strains. The results showed significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial activity. The compound demonstrated a broader spectrum of activity compared to standard antibiotics .

Evaluation of Anticancer Properties

Another study focused on the anticancer potential of triazole derivatives, including this compound. The compound was subjected to MTT assays against several cancer cell lines. Notably, it exhibited an IC value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells . These findings suggest that this compound may lead to the development of new anticancer agents.

Summary of Biological Activities

Q & A

Q. What are the established synthetic pathways for 1,2,4-triazole-3-thiol derivatives like 5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol?

Synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

- Alkylation : Reacting the thiol group with halogenoalkanes in alcoholic media under microwave irradiation, as seen in analogous triazole derivatives .

- Heterocyclization : Condensation of thiocarbazides or thiosemicarbazides in alkaline conditions to form the triazole core .

- Purification : Column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) achieves high purity, with yields ranging from 71% to 86% in similar compounds .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions and proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- IR : Identifies thiol (-SH, ~2550 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S percentages) .

- Mass Spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., m/z [M+H⁺] = 289.38 for a related compound) .

Q. How is antimicrobial activity evaluated for this compound?

Protocols include:

- Broth Microdilution : Testing against bacterial/fungal strains (e.g., M. bovis) at concentrations (0.1–1.0%) in pH-adjusted media (pH 6.5–7.1) .

- Growth Inhibition : Monitoring optical density or colony-forming units (CFUs) over 72 hours at 37°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) enhances antimicrobial activity but may reduce antiradical properties. For example, 2-hydroxybenzylidene derivatives show higher antiradical effects than fluorinated analogs .

- Alkyl Chain Length : Longer alkyl chains in S-alkylated derivatives improve lipophilicity and membrane penetration, critical for antifungal activity .

Q. What computational approaches are used to predict toxicity and pharmacokinetics?

- In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity and carcinogenicity by analyzing structural alerts (e.g., thiol reactivity) .

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina .

- ADME Profiling : SwissADME predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Q. How can conflicting data on biological activity be resolved?

- pH-Dependent Studies : Activity discrepancies (e.g., higher efficacy at pH 6.5 vs. 7.1 in M. bovis) suggest protonation states affect membrane interaction .

- Dose-Response Curves : EC₅₀ values clarify whether activity plateaus at higher concentrations due to solubility limits .

Q. What advanced purification strategies address synthetic byproducts?

- Recrystallization : Using propan-2-ol or ethanol removes unreacted starting materials .

- HPLC-PDA : High-performance liquid chromatography with photodiode array detection isolates isomers (e.g., regioisomers from alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.